5-Aminoimidazolidine-2,4-dione
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Overview
Description
5-Aminoimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C3H5N3O2. It is a derivative of imidazolidine-2,4-dione, featuring an amino group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminoimidazolidine-2,4-dione typically involves the reaction of glycine with cyanamide under acidic conditions, followed by cyclization. Another method involves the reaction of urea with glyoxal in the presence of ammonia .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Aminoimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield different amino derivatives.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Aminoimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Aminoimidazolidine-2,4-dione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its antioxidant activity is due to its capacity to scavenge reactive oxygen species .
Comparison with Similar Compounds
Imidazolidine-2,4-dione: Lacks the amino group at the 5-position.
Thiazolidine-2,4-dione: Contains a sulfur atom in place of one of the nitrogen atoms.
Hydantoin: A related compound with similar structural features but different biological activities
Uniqueness: 5-Aminoimidazolidine-2,4-dione is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-aminoimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c4-1-2(7)6-3(8)5-1/h1H,4H2,(H2,5,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGYMEUKOALLBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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